
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide, also known as CPNP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPNP is a member of the amide class of compounds and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
作用機序
The mechanism of action of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is complex and not fully understood. However, it is believed that the compound acts by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in extracellular dopamine levels, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and altered reward processing. These effects make N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide a promising candidate for use in various laboratory experiments aimed at studying the role of dopamine in various physiological and behavioral processes.
実験室実験の利点と制限
One of the primary advantages of using N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide in laboratory experiments is its selectivity for the dopamine transporter. This allows researchers to selectively manipulate dopamine levels in the brain without affecting other neurotransmitter systems. However, one of the limitations of using N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is its potential for off-target effects, which can complicate data interpretation and analysis.
将来の方向性
There are many potential future directions for research involving N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide. One promising avenue of research is the use of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide in the study of addiction and other psychiatric disorders, as dopamine has been implicated in the development and maintenance of these conditions. Additionally, further research is needed to better understand the mechanism of action of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide and its potential for off-target effects.
合成法
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is typically synthesized through a multi-step process that involves the reaction of 3-methylbenzylamine with a series of reagents, including acetic anhydride, sodium cyanide, and lithium aluminum hydride. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.
科学的研究の応用
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the primary uses of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is as a selective inhibitor of the dopamine transporter, a protein that plays a critical role in the regulation of dopamine levels in the brain. By selectively inhibiting the dopamine transporter, N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide can be used to study the effects of dopamine on various physiological and behavioral processes.
特性
IUPAC Name |
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-6-5-7-14(12-13)16(8-3-4-9-16)15(19)18(2)11-10-17/h5-7,12H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYHEYDCJWBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

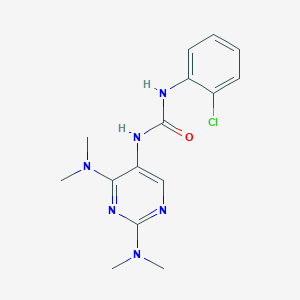
![N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989735.png)
![6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989738.png)
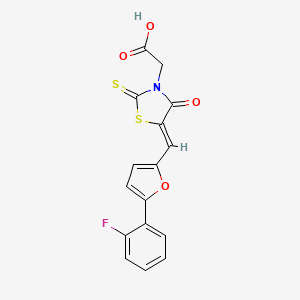
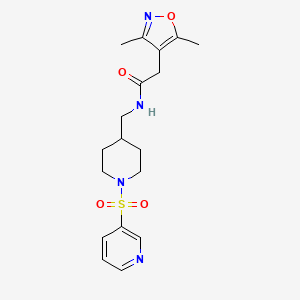
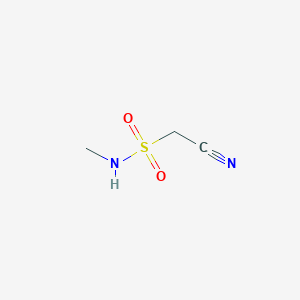
![2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2989747.png)
![N-[4-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2989749.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)
![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)
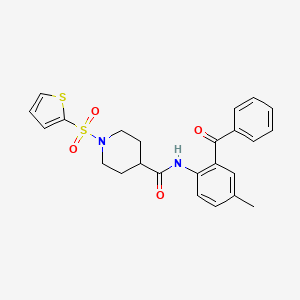
![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2989755.png)
